molecular formula C11H11ClN2O B15306678 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride

1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride

Cat. No.: B15306678
M. Wt: 222.67 g/mol
InChI Key: FWLVSAVCOOBPMQ-UHFFFAOYSA-N
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Description

1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring, phenyl group, and ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

1-[3-(1H-pyrazol-5-yl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c1-8(14)9-3-2-4-10(7-9)11-5-6-12-13-11;/h2-7H,1H3,(H,12,13);1H

InChI Key

FWLVSAVCOOBPMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=NN2.Cl

Origin of Product

United States

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